2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide
Description
2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide is a heterocyclic compound featuring a benzothiadiazine core with an amine group at position 3 and two sulfonyl oxygen atoms (1,1-dioxide). This structure combines aromaticity with polar functional groups, making it a versatile scaffold for pharmacological and material science applications. Its synthesis typically involves sulfonamide precursors and cyclization reactions, as seen in analogous benzothiadiazine derivatives (e.g., via secondary benzenesulfonamides and isothiocyanates) .
Properties
IUPAC Name |
1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c8-7-9-5-3-1-2-4-6(5)13(11,12)10-7/h1-4H,(H3,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBJIMXINQEKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167483 | |
| Record name | 2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16288-74-7 | |
| Record name | 2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016288747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide can be achieved through several methods. One common approach involves the reaction of anilines with chlorosulfonyl isocyanate, followed by cyclization of the N-chlorosulfonyl ureas . Another method includes the palladium-catalyzed cyclocarbonylation of o-aminobenzenesulfonamides . Additionally, a novel method for preparing 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxides involves a Curtius rearrangement followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using readily available starting materials and reagents. The process is often carried out in a one-pot manner, which simplifies the procedure and reduces the need for intermediate purification steps .
Chemical Reactions Analysis
Types of Reactions
2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of functional groups on the benzothiadiazine ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sulfur dioxide, copper (II) chloride, and hydrazine . Reaction conditions often involve refluxing in solvents such as toluene or dioxane .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with sulfur dioxide and copper (II) chloride can yield ortho-benzoylbenzenesulfonyl chlorides, which can be further cyclized to produce various substituted benzothiadiazine derivatives .
Scientific Research Applications
Scientific Research Applications
2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide has garnered interest in scientific research for its potential in various fields, including its role as an NMDA receptor antagonist and its antimicrobial properties.
NMDA Receptor Antagonism
this compound derivatives have been identified as non-competitive antagonists of the N-Methyl-D-Aspartate (NMDA) receptor. NMDA receptors are implicated in neurodegenerative disorders, such as Alzheimer's disease. The antagonistic action of this compound may help mitigate excitotoxicity associated with excessive glutamate activity.
Antimicrobial Properties
Benzothiadiazinones, which include derivatives of this compound, have demonstrated broad-spectrum antimicrobial activities. These compounds have been evaluated against various bacterial and fungal strains, showing potential as effective agents against plant pathogens.
Synthesis and Chemical Reactions
This compound can be synthesized through various methods, including cyclization of precursors under specific conditions. A common method involves reacting o-aminobenzenesulfonamide with carbonyl compounds under acidic or basic conditions to form the heterocyclic ring.
Reactions of Benzothiadiazine Derivatives
this compound can undergo several chemical reactions:
- Oxidation: This compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide and peracids.
- Reduction: Reduction reactions can lead to the formation of amine derivatives, often using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring, employing reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Patents and Derivatives
Several patents highlight the applications of this compound and its derivatives. For instance, 3-amino-4h-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives are noted as inhibitors of mrgx2 . Additionally, a series of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide derivatives have been synthesized and evaluated for their activity as allosteric modulators of AMPA/kainate receptors .
Physicochemical Properties
Key physicochemical properties of this compound include:
- Molecular Formula:
- Molecular Weight: 197.22 g/mol
- IUPAC Name: 1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-amine
- CAS Number: 16288-74-7
Transformations of 4-Amino-2H-1,2,3-benzothiadiazine 1,1-dioxides
Mechanism of Action
The mechanism of action of 2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide involves its interaction with various molecular targets and pathways. For instance, as a diuretic, it inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, leading to increased excretion of sodium, chloride, and water . Additionally, its ability to modulate AMPA receptors and activate KATP channels contributes to its antihypertensive and antidiabetic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The benzothiadiazine core is shared among several pharmacologically active compounds. Below is a detailed comparison of 2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide with its structural analogs, focusing on substituents, synthesis, and biological activities.
Table 1: Structural and Functional Comparison of Benzothiadiazine Derivatives
Key Structural and Functional Differences
Substituent Effects: Electron-Withdrawing Groups: Chlorine substituents (e.g., in the 7-chloro derivative) enhance lipophilicity and may improve membrane permeability, relevant for CNS-targeting drugs . Aromatic Side Chains: Meloxicam’s thiazole carboxamide group is critical for selective COX-2 inhibition, reducing gastrointestinal toxicity compared to non-selective NSAIDs .
Synthesis Complexity :
- Simple benzothiadiazines (e.g., the parent compound) are synthesized via one-pot cyclization of sulfonamides , whereas halogenated or fused derivatives require sequential functionalization (e.g., halogenation, Suzuki coupling) .
Pharmacological Diversity: Anti-Inflammatory Activity: Meloxicam’s efficacy stems from its carboxamide-thiazole moiety, which optimizes steric and electronic interactions with COX-2 . Anticancer Potential: Tirapazamine’s triazine core generates cytotoxic radicals under hypoxia, exploiting tumor microenvironments . Antimicrobial Properties: Halogenated derivatives (e.g., 7-chloro analog) disrupt microbial enzymes via halogen bonding .
Biological Activity
Overview
2H-1,2,4-Benzothiadiazin-3-amine, 1,1-dioxide (CAS No. 16288-74-7) is a heterocyclic compound characterized by its unique benzothiadiazine structure. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on various research findings.
The biological activity of this compound is attributed to its interaction with multiple molecular targets:
- Diuretic Activity : The compound acts as a diuretic by inhibiting the Na-Cl cotransporter in the distal tubule of the nephron. This inhibition leads to increased excretion of sodium and chloride ions along with water, thereby reducing blood volume and blood pressure.
- Antimicrobial and Antiviral Properties : It demonstrates significant antimicrobial activity against various pathogens and has been shown to inhibit viral replication in vitro .
- Anticancer Activity : The compound exhibits cytotoxic effects against several cancer cell lines by interfering with histone acetyltransferases (HATs), which are crucial in gene expression regulation related to cancer progression .
Antimicrobial Activity
Research indicates that this compound possesses potent antimicrobial properties. It has been effective against various bacterial strains and fungi. The minimum inhibitory concentrations (MIC) for different pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
Antiviral Activity
Studies show that the compound exhibits antiviral effects against specific viruses. For example, it has been tested against influenza virus with promising results.
Antihypertensive Effects
As a diuretic agent, it has been shown to effectively lower blood pressure in animal models. The mechanism involves increased renal excretion of sodium and water.
Antidiabetic Activity
The compound has demonstrated potential as an antidiabetic agent by improving insulin sensitivity and reducing blood glucose levels in diabetic models .
Anticancer Activity
In vitro studies have shown that it inhibits the proliferation of cancer cells. The EC50 values for different cancer cell lines are presented in Table 2.
| Cancer Cell Line | EC50 (µM) |
|---|---|
| HeLa | 2 |
| MCF-7 | 3 |
| A549 | 1.5 |
Case Studies
Several studies have highlighted the potential of this compound in therapeutic applications:
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that the compound effectively inhibited growth at low concentrations. Its effectiveness was comparable to standard antibiotics.
- Cancer Research : In a study assessing its anticancer properties, researchers found that treatment with the compound led to significant apoptosis in cancer cells through the activation of caspase pathways.
- Diabetes Management : Another study reported that administration of this compound improved glycemic control in diabetic rats without significant side effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing 2H-1,2,4-benzothiadiazin-3-amine 1,1-dioxide and its derivatives?
- Methodological Answer : The synthesis typically involves cyclization strategies. For example, intramolecular aza-Wittig reactions of o-azido derivatives can construct the benzothiadiazine core . Retrosynthetic analysis may guide the use of benzothiadiazine-3-one 1,1-dioxide as a precursor, obtained via hydrolysis of sulfonamide intermediates . Alternative routes include tandem amidation and intramolecular cyclization under controlled conditions (e.g., refluxing in polar aprotic solvents like DMF) to form the six-membered sultam ring .
Q. How is structural characterization of benzothiadiazine derivatives performed to confirm their identity and purity?
- Methodological Answer : X-ray crystallography is critical for resolving the three-dimensional structure, as seen in studies of analogs like 3-benzoyl-4-hydroxy-2-methyl derivatives . Complementary techniques include NMR (¹H/¹³C) for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and FT-IR to validate sulfone and amine groups . For purity assessment, HPLC with UV detection (e.g., at 254 nm) is standard, coupled with elemental analysis for empirical formula verification .
Q. What in vitro models are commonly used to evaluate the biological activity of benzothiadiazine derivatives?
- Methodological Answer : Key models include:
- Insulin secretion assays in pancreatic β-cells (e.g., INS-1 cells) to study hyperglycemic activity .
- AMPA receptor modulation assays using electrophysiological recordings in transfected HEK-293 cells expressing GluA2 subunits .
- Antioxidant activity tests via DPPH radical scavenging or lipid peroxidation inhibition in cell-free systems .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported pharmacological activities of benzothiadiazine derivatives across studies?
- Methodological Answer : Contradictory results (e.g., hyperglycemic vs. antihypertensive effects) may arise from structural variations (e.g., substituents at N(2) or C(3)) or model-specific factors . Systematic approaches include:
- Comparative SAR studies : Synthesize analogs with incremental modifications to isolate pharmacophores.
- Dose-response profiling : Test compounds across multiple concentrations in parallel assays (e.g., AMPA receptor potentiation vs. insulin secretion) .
- Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., Berryman et al. on endothelin receptor antagonism vs. Saddique et al. on MAO inhibition) .
Q. What computational methods are employed to study the interaction of benzothiadiazine derivatives with biological targets?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) predict binding modes at target sites, such as the dimer interface of AMPA receptor GluA2 subunits . Density Functional Theory (DFT) calculations analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Pharmacophore modeling identifies critical functional groups (e.g., sulfone moieties for receptor affinity) .
Q. How can reaction conditions be optimized for intramolecular cyclization during benzothiadiazine synthesis?
- Methodological Answer : Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency .
- Catalysts : Use of DBU or K₂CO₃ to deprotonate intermediates and accelerate ring closure .
- Temperature control : Reflux conditions (80–120°C) balance reaction rate and byproduct minimization .
- Monitoring : TLC or in situ IR spectroscopy tracks reaction progress to avoid over-cyclization .
Q. What strategies improve the bioavailability of benzothiadiazine-based compounds for CNS applications?
- Methodological Answer : To enhance blood-brain barrier (BBB) penetration:
- Lipophilicity optimization : Introduce alkyl or aryl substituents to increase logP (e.g., IDRA21’s methyl group) .
- Prodrug design : Mask polar groups (e.g., sulfonamides) with ester linkages for enzymatic activation in vivo.
- Co-crystallization : Improve solubility via salt formation (e.g., hydrochloride salts) without compromising stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
